molecular formula C9H11BrN2O3S B14820554 N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14820554
M. Wt: 307.17 g/mol
InChI Key: GHFGBLSJOQLSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.167 g/mol . This compound features a pyridine ring substituted with a bromine atom, a cyclopropoxy group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(3-bromo-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-9-7(10)4-11-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

GHFGBLSJOQLSPP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1OC2CC2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include brominating agents, nucleophiles, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with similar compounds such as:

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